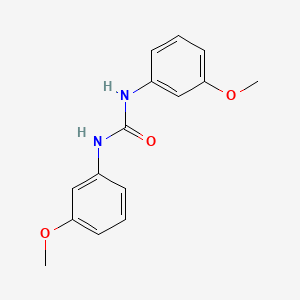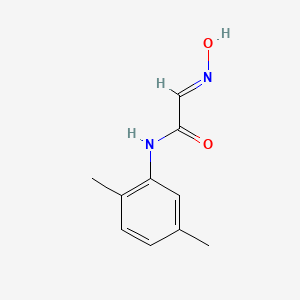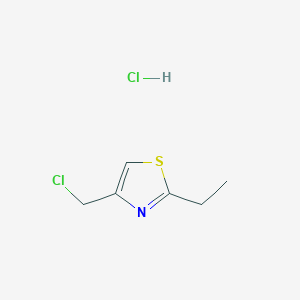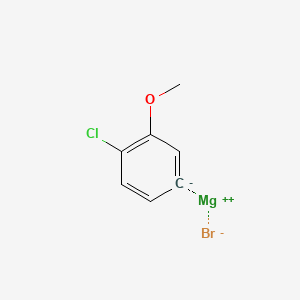
1,3-Bis(3-methoxyphenyl)urea
Übersicht
Beschreibung
1,3-Bis(3-methoxyphenyl)urea is an organic compound with the molecular formula C15H16N2O3 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of this compound consists of two 3-methoxyphenyl groups attached to a urea group . The exact mass of the molecule is 272.11600 .
Wissenschaftliche Forschungsanwendungen
Interaction with Calf Thymus DNA
- 1,3-Bis derivatives, including 1,3-bis(2-hydroxy-benzylidene)-urea and 1,3-bis(2-hydroxy-3-methoxy-benzylidene)-urea, have been studied for their interaction with calf thymus DNA. These compounds exhibit intercalative binding to DNA, with the metal derivative showing greater effectiveness. Molecular dynamics simulations further elucidated their interaction trends, indicating potential applications in the study of DNA interactions (Ajloo et al., 2015).
Inhibition of Translation Initiation
- Symmetrical N,N'-diarylureas, including 1,3-Bis derivatives, have shown potential as activators of the eIF2α kinase, a key player in cancer cell proliferation. These compounds inhibit cancer cell proliferation, indicating their potential as leads for developing anti-cancer agents (Denoyelle et al., 2012).
Nonlinear Optical Properties
- Bis-chalcone derivatives, including 1,3-Bis variants, have been synthesized and studied for their nonlinear optical properties. Their high second harmonic generation (SHG) conversion efficiencies suggest potential applications in optical materials and photonics (Shettigar et al., 2006).
Anti-Inflammatory Activity
- Certain 1,3-Bis derivatives have been evaluated for anti-inflammatory properties through inhibition of COX-1 and TNF-α. These compounds exhibit interaction with amino acid residues, suggesting potential applications in anti-inflammatory therapies (Harahap et al., 2021).
Fluorescent Sensing of Cu(II)
- A derivative, 1,8-bis[N-(o-methoxyphenyl)ureido]naphthalene, was synthesized for ratiometric detection of Cu(II). The compound shows high selectivity and a significant shift in emission spectra upon complexation with Cu(II), indicating applications in metal ion sensing (Yang et al., 2006).
Corrosion Inhibition
- The compound 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, related to 1,3-Bis derivatives, exhibits high corrosion inhibition efficiency for mild steel in hydrochloric acid, suggesting its use in corrosion control applications (Bentiss et al., 2009).
Anion Binding
- Bis-selenoureas, structurally related to 1,3-Bis ureas, have been shown to have a strong affinity towards anions,particularly dihydrogen phosphate. This indicates their potential in anion binding and separation applications (Picci et al., 2020).
Structural Diversity in Crystal Engineering
- 1,3-Bis(m-cyanophenyl)urea has been explored for its structural diversity in supramolecular assemblies, demonstrating its potential in crystal engineering and materials science (Capacci-Daniel et al., 2015).
Quantum Chemical Calculations
- Quantum chemical calculations of 1,3-bis(4-methoxyphenyl)prop-2-en-1-one have been performed, revealing insights into its energetic, geometric, and spectroscopic properties. This research contributes to the understanding of its potential applications in materials science (LiXiao-Hong et al., 2013).
Synthesis of Novel Polyureas
- 4-(4′-Methoxyphenyl)urazole was used to synthesize novel polyureas, demonstrating applications in polymer science and materials engineering (Mallakpour et al., 2002).
Biomimetic Coordination Chemistry
- A range of bis-guanidine ligands, including those derived from 1,3-bis ureas, were developed for biomimetic coordination chemistry, expanding the toolkit for studying and replicating biological systems (Herres‐Pawlis et al., 2005).
Molecular Rearrangement and Derivative Synthesis
- Studies on the molecular rearrangement of certain 1,3-bis urea derivatives have led to the synthesis of new indole and imidazolinone derivatives, contributing to the field of organic chemistry and drug development (Klásek et al., 2007).
Urea-Coordinated Dinickel(II) Complexes
- Urea-coordinated dinickel(II) complexes with binucleating ligands have been synthesized, demonstrating applications in coordination chemistry and potentially in catalysis (Mochizuki et al., 2013).
Eigenschaften
IUPAC Name |
1,3-bis(3-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-19-13-7-3-5-11(9-13)16-15(18)17-12-6-4-8-14(10-12)20-2/h3-10H,1-2H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTXXNVWVOHVQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352716 | |
| Record name | Urea, N,N'-bis(3-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16460-28-9 | |
| Record name | Urea, N,N'-bis(3-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-BIS-(M-ANISYL)UREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Benzoic acid, 2-[[[(2-methoxyphenyl)amino]carbonyl]amino]-](/img/structure/B3335956.png)

![4-[4-(2,5-Dioxopyrrol-1-yl)phenyl]butanehydrazide;hydrochloride](/img/structure/B3335968.png)

![3-[(2-Methylbenzyl)oxy]azetidine hydrochloride](/img/structure/B3335986.png)
![N-methyl-1-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine bis(trifluoroacetate)](/img/structure/B3335990.png)
![(3S-cis)-(+)-Tetrahydro-3,7a-diphenylpyrrolo[2,1-b]oxazol-5(6H)-one](/img/structure/B3335998.png)
![9-[1,1'-Biphenyl]-3-yl-9'-phenyl-3,3'-bi-9H-carbazole](/img/structure/B3336002.png)


